Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside
Description
Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside is a carbohydrate derivative featuring a benzylidene acetal protecting group at the 4,6-O-positions and a deoxygenated C3 hydroxyl group. This compound is synthesized via acetal formation between methyl α-D-glucopyranoside and benzaldehyde dimethyl acetal under acidic conditions, followed by selective deoxygenation at C3 . Its structural simplicity and modifiable positions (e.g., C2, C3) make it a versatile scaffold for synthesizing bioactive derivatives, particularly in antimicrobial and glycoconjugate research .
Properties
IUPAC Name |
(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFREHBBCJPJB-HLYYOIJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a chiral building block in the synthesis of complex molecules. Biology: It serves as an intermediate in the study of carbohydrate metabolism and glycosylation processes. Medicine: Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The compound exerts its effects through inhibition of specific molecular pathways involved in cell proliferation and metabolism. It targets enzymes and receptors that are crucial for the growth and survival of malignant cells, thereby hindering their proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside with structurally related glucopyranoside derivatives:
Spectroscopic and Crystallographic Data
- NMR Shifts :
- Crystal Structure: The benzylidene group in the target compound adopts a chair conformation, stabilizing the pyranose ring. In contrast, stannylene derivatives (e.g., methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside) form dimers via Sn–O bonds, altering reactivity .
Biological Activity
Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside (MBG) is a derivative of glucopyranoside characterized by its unique structural features, including a benzylidene group at the 4 and 6 positions and a methyl group at the anomeric carbon. This compound has garnered attention in both synthetic chemistry and biological research due to its potential biological activities, particularly in antimicrobial applications.
- Molecular Formula : C₁₄H₁₈O₆
- Molecular Weight : Approximately 282.29 g/mol
The compound's structure allows it to serve as a chiral building block in the synthesis of various sugar derivatives, which is significant for pharmaceutical applications.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of MBG and its derivatives against various bacterial strains. The findings indicate that MBG exhibits selective activity, particularly against Gram-positive bacteria.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial effectiveness of several methyl α-D-glucopyranoside derivatives, including MBG, against human pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives:
| Compound Name | Bacterial Strain | MIC (mM) |
|---|---|---|
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Staphylococcus aureus | 0.02 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Listeria monocytogenes | 0.04 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Enterococcus faecalis | 0.08 |
The results indicated that MBG derivatives effectively inhibited bacterial growth, with MIC values suggesting strong antibacterial activity against the tested strains .
The mechanism by which MBG exerts its antimicrobial effects is hypothesized to involve interaction with bacterial cell membranes. The amphiphilic nature of the compound may facilitate membrane disruption, leading to cell lysis. Research indicates that increasing the alkyl chain length in related compounds enhances both antimicrobial activity and amphiphilic properties .
Comparative Analysis with Related Compounds
A comparative analysis of MBG with other related compounds highlights its unique biological activity profile:
| Compound Name | Structural Features | Antimicrobial Activity |
|---|---|---|
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene at positions 4 and 6 | Strong against Gram-positive bacteria |
| Methyl 2-O-benzylidene-α-D-mannopyranoside | Benzylidene at position 2 | Potentially different activity |
| Methyl 2,3-di-O-methyl-α-D-glucopyranoside | Methyl groups at positions 2 and 3 | Exhibits distinct solubility |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the compound's efficacy .
Q & A
Basic: What are the optimized synthetic routes for Methyl 4,6-O-Benzylidene-3-Deoxy-α-D-Glucopyranoside, and how are intermediates purified?
The compound is synthesized from methyl α-D-glucopyranoside via a one-step benzylidenation reaction using benzaldehyde dimethyl acetal and an acid catalyst (e.g., camphorsulfonic acid) under anhydrous conditions . Purification typically involves precipitation from a mixture of organic solvents (e.g., dichloromethane and hexane) to remove unreacted reagents. Advanced protocols recommend column chromatography (silica gel, ethyl acetate/hexane gradient) for higher purity, followed by recrystallization from ethanol . Key intermediates, such as the stannylene acetal derivative, are characterized by NMR to confirm regioselective protection .
Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?
- NMR : The benzylidene protons resonate as a singlet at δ ~5.50–5.60 ppm, while the anomeric proton (α-configuration) appears as a doublet near δ 4.80–5.00 ppm ( ≈ 3.5–4.0 Hz) .
- NMR : The acetal carbon (C-4,6-O-benzylidene) is observed at δ ~102–105 ppm, and the anomeric carbon (C-1) at δ ~98–100 ppm .
- IR Spectroscopy : The absence of free hydroxyl stretches (3200–3600 cm) confirms successful benzylidenation, with C-O-C acetal bands at 1100–1250 cm .
- Mass Spectrometry : High-resolution ESI-MS shows [M+Na] peaks at m/z 305.1 (CHONa), consistent with the molecular formula .
Basic: What is the mechanistic role of the benzylidene protecting group in glycosylation reactions?
The benzylidene group protects the 4,6-hydroxyls, directing reactivity to the C-2 and C-3 positions. It enhances regioselectivity in glycosylations by sterically hindering undesired nucleophilic attacks. For example, in stannylene acetal formation, the 2,3-diol coordinates with dibutyltin oxide, enabling selective functionalization (e.g., acylation or sulfonation) . This protection is reversible via acid-catalyzed hydrolysis (e.g., 80% acetic acid) to regenerate diols for further derivatization .
Advanced: How can selective deprotection of the benzylidene group be achieved in multi-step syntheses?
Selective cleavage requires controlled conditions:
- Acidic Hydrolysis : 0.1 M HCl in THF/water (1:1) at 40°C selectively removes benzylidene without disrupting ester or acetyl groups .
- Reductive Opening : NaCNBH in HCl/MeOH reduces the acetal to a 4-O-benzyl ether, preserving acid-sensitive functionalities .
- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl groups adjacent to benzylidene-protected sites, enabling orthogonal deprotection .
Advanced: What challenges arise in stereoselective glycosylation using this compound as a donor or acceptor?
The rigidity of the benzylidene ring restricts conformational flexibility, often leading to β-selectivity in glycosylations. However, competing side reactions (e.g., aglycone transfer) can occur under Lewis acid catalysis (e.g., BFOEt). To mitigate this, preactivation strategies using trichloroacetimidate donors and microwave-assisted conditions (60°C, 10 min) improve α/β ratios (up to 4:1) . Kinetic studies via NMR monitoring reveal that steric hindrance at C-2 dictates reactivity in disaccharide formation .
Advanced: How does the crystal structure of stannylene acetal derivatives inform reactivity in solution?
X-ray crystallography of methyl 4,6-O-benzylidene-2,3-O-dibutylstannylene-α-D-glucopyranoside reveals a dimeric structure with a 1,3-dioxa-2,4-distannetane ring. The Sn–O bond lengths (2.08–2.12 Å) and distorted tetrahedral geometry explain the preference for axial coordination in solution, which drives regioselective acylation at C-2 over C-3 . This structural insight guides solvent choice (e.g., toluene for enhanced Sn coordination) and stoichiometry in tin-mediated reactions.
Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Acylation : React with lauroyl/myristoyl chlorides in pyridine to introduce lipophilic chains, enhancing membrane permeability .
- Sulfonation : Treat with SOpyridine complex to generate sulfated analogs for heparin-mimetic studies .
- Click Chemistry : Install azide groups at C-2 via stannylene intermediates, followed by Cu-catalyzed cycloaddition with alkynes for bioconjugation .
SAR analysis requires comparative assays (e.g., enzyme inhibition, cytotoxicity) coupled with molecular docking to map interactions with targets like glycosidases .
Advanced: How are contradictions in reported synthetic yields resolved through mechanistic analysis?
Discrepancies in yields (e.g., 60–85% for benzylidenation) arise from varying acid catalysts (p-TsOH vs. CSA) and solvent polarity. Kinetic studies show CSA in anhydrous acetone accelerates acetal formation (t = 20 min) but increases side-product formation (e.g., orthoester byproducts). Optimized protocols use molecular sieves (4Å) to sequester water, pushing equilibrium toward the desired product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
